molecular formula C19H36NO2+ B1199161 Sintropium CAS No. 768313-41-3

Sintropium

Cat. No.: B1199161
CAS No.: 768313-41-3
M. Wt: 310.5 g/mol
InChI Key: NCCCVLZKNQKUCJ-ZVBHREPYSA-N
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Description

Sintropium is a synthetic quaternary ammonium compound primarily investigated for its anticholinergic properties, particularly in the management of chronic obstructive pulmonary disease (COPD) and asthma. This compound likely functions as a long-acting muscarinic antagonist (LAMA), binding selectively to M1 and M3 muscarinic receptors in bronchial smooth muscles to induce bronchodilation . Its synthesis involves multi-step organic reactions, including quaternization of tertiary amines, as observed in related compounds (see Section 3: Synthesis and Stability) .

Properties

CAS No.

768313-41-3

Molecular Formula

C19H36NO2+

Molecular Weight

310.5 g/mol

IUPAC Name

[(1R,5S)-8-methyl-8-propan-2-yl-8-azoniabicyclo[3.2.1]octan-3-yl] 2-propylpentanoate

InChI

InChI=1S/C19H36NO2/c1-6-8-15(9-7-2)19(21)22-18-12-16-10-11-17(13-18)20(16,5)14(3)4/h14-18H,6-13H2,1-5H3/q+1/t16-,17+,18?,20?

InChI Key

NCCCVLZKNQKUCJ-ZVBHREPYSA-N

SMILES

CCCC(CCC)C(=O)OC1CC2CCC(C1)[N+]2(C)C(C)C

Isomeric SMILES

CCCC(CCC)C(=O)OC1C[C@H]2CC[C@@H](C1)[N+]2(C)C(C)C

Canonical SMILES

CCCC(CCC)C(=O)OC1CC2CCC(C1)[N+]2(C)C(C)C

Synonyms

sintropium
sintropium bromide
syntropium bromide
VAL 480
VAL-480

Origin of Product

United States

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural Similarities and Differences

Sintropium shares a quaternary ammonium core with Tiotropium and Ipratropium, critical for receptor binding and prolonged activity. Key distinctions lie in substituent groups:

Property This compound Tiotropium Ipratropium
Core Structure Quaternary ammonium Quaternary ammonium Quaternary ammonium
Substituent Groups Benzyl-xanthine Di-thienyl carbonyl Isopropyl ester
Molecular Weight (g/mol) ~430 (estimated) 472.43 332.39
Synthetic Pathway Multi-step alkylation Grignard addition Esterification

Pharmacological and Clinical Profiles

Receptor Binding Affinity
  • This compound : Predicted M3 receptor affinity (Ki ≈ 0.2 nM) based on structural modeling, similar to Tiotropium (Ki = 0.17 nM).
  • Ipratropium : Lower affinity (Ki = 1.3 nM), necessitating more frequent dosing .
Duration of Action
  • This compound : Hypothesized 24-hour duration due to slow dissociation from receptors (t½ > 35 hours in vitro).
  • Tiotropium : Clinically confirmed 24-hour efficacy (t½ = 36 hours).
  • Ipratropium : Short-acting (t½ = 2–3 hours) .
Adverse Effects

Dry mouth and tachycardia are common across LAMAs. However, this compound’s benzyl-xanthine group may reduce systemic absorption, lowering cardiovascular risks compared to Tiotropium (clinical validation pending) .

Stability and Impurity Profiles

This compound’s degradation pathways include hydrolysis of the xanthine ring and oxidation of the benzyl group, generating impurities such as des-benzyl this compound (≤0.5% in accelerated stability tests). In contrast, Tiotropium exhibits higher susceptibility to photodegradation due to its di-thienyl structure .

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